molecular formula C10H19NO3S B13498142 tert-Butyl (R)-2-(mercaptomethyl)morpholine-4-carboxylate

tert-Butyl (R)-2-(mercaptomethyl)morpholine-4-carboxylate

Cat. No.: B13498142
M. Wt: 233.33 g/mol
InChI Key: UVNPTRFGFZTHFV-MRVPVSSYSA-N
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Description

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is an organic compound that features a morpholine ring substituted with a sulfanylmethyl group at the 2-position and a tert-butyl ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Esterification: The final step involves the esterification of the morpholine-4-carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of similar compounds, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The morpholine ring can interact with various receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl morpholine-4-carboxylate: Lacks the sulfanylmethyl group.

    2-(Sulfanylmethyl)morpholine-4-carboxylate: Lacks the tert-butyl ester group.

    Morpholine-4-carboxylate derivatives: Various substitutions at different positions.

Uniqueness

Tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate is unique due to the presence of both the sulfanylmethyl group and the tert-butyl ester group, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C10H19NO3S

Molecular Weight

233.33 g/mol

IUPAC Name

tert-butyl (2R)-2-(sulfanylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C10H19NO3S/c1-10(2,3)14-9(12)11-4-5-13-8(6-11)7-15/h8,15H,4-7H2,1-3H3/t8-/m1/s1

InChI Key

UVNPTRFGFZTHFV-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CS

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CS

Origin of Product

United States

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